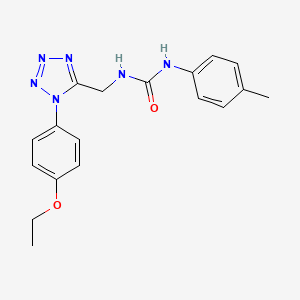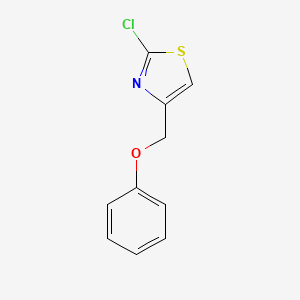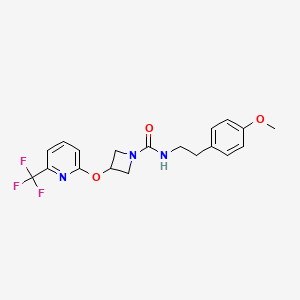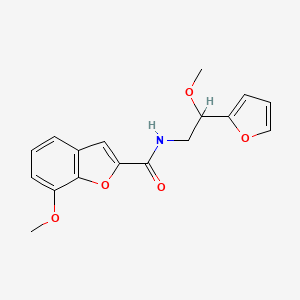![molecular formula C19H15BrN4 B2435826 N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877798-89-5](/img/structure/B2435826.png)
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound used in scientific research applications. It is a pyrazolopyrimidine derivative that has shown potential in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
A3 Adenosine Receptor Antagonists
Compounds similar to N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been designed as potent and selective human A3 adenosine receptor antagonists. Introduction of lipophilic groups and acyl moieties on the pyrazolo[1,5-a]pyrimidine scaffold significantly impacts binding efficiency and selectivity towards this receptor. Some derivatives have shown potential in counteracting neurotoxicity, such as oxaliplatin-induced apoptosis in rat astrocyte cultures, indicating their therapeutic potential in neuroprotection (Squarcialupi et al., 2013).
Antitumor and Antimicrobial Activities
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antitumor and antimicrobial activities. Some compounds have exhibited significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil. These findings highlight the potential of these compounds in cancer therapy and as antimicrobial agents (Riyadh, 2011).
Phosphodiesterase 1 Inhibitors
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the identification of potent inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This class of compounds demonstrates the versatility of the pyrazolo[1,5-a]pyrimidine framework in addressing central nervous system disorders (Li et al., 2016).
Anti-Inflammatory Drugs
Pyrazolo[1,5-a]pyrimidines have also been explored for their anti-inflammatory properties. Certain derivatives have been found to possess high activity with better therapeutic indexes than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), without the associated ulcerogenic activity. This suggests their potential as safer alternatives for inflammation treatment (Auzzi et al., 1983).
Anticancer and Anti-Lipoxygenase Agents
Novel series of pyrazolo[3,4-d]pyrimidinones have been developed and assessed for their anticancer and anti-5-lipoxygenase activities, showcasing the adaptability of pyrazolo[1,5-a]pyrimidine derivatives in designing compounds for cancer therapy and as inhibitors of inflammatory enzymes (Rahmouni et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to target protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This interaction could involve binding to the active site of the target enzyme, thereby altering its function .
Biochemical Pathways
Given its potential interaction with protein kinases, it may influence pathways related to cell growth, differentiation, and metabolism .
Pharmacokinetics
The lipophilic character of similar compounds suggests a potential for good bioavailability .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities , suggesting that this compound may also have potential therapeutic effects.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4/c1-13-11-18(23-16-9-7-15(20)8-10-16)24-19(22-13)17(12-21-24)14-5-3-2-4-6-14/h2-12,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUXICKWNJCDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)


![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2435752.png)
![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)

![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)
![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)



